molecular formula C14H15NO4 B592997 1-(4-Carboxybutyl)indole-3-carboxylic acid CAS No. 1630022-95-5

1-(4-Carboxybutyl)indole-3-carboxylic acid

Katalognummer: B592997
CAS-Nummer: 1630022-95-5
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: VCBRLAVKGLDFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PB-22 N-pentanoic acid-3-carboxyindole metabolite is an indolyl carboxylic acid.

Eigenschaften

IUPAC Name

1-(4-carboxybutyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBRLAVKGLDFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043150
Record name 1-(4-Carboxybutyl)indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-95-5
Record name 1-(4-Carboxybutyl)indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metabolic pathways involving 1-(4-Carboxybutyl)indole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways of 1-(4-Carboxybutyl)indole-3-carboxylic Acid Derivatives

Abstract

The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an N-alkyl carboxylic acid side chain, as seen in 1-(4-carboxybutyl)indole-3-carboxylic acid, creates a dicarboxylic acid derivative with unique physicochemical properties that significantly influence its metabolic fate. While direct metabolic studies on this specific molecule are not extensively published, a robust understanding of its biotransformation can be constructed from established principles of indole and dicarboxylic acid metabolism. This guide synthesizes current knowledge to propose the primary metabolic pathways in both mammalian and microbial systems, details the key enzymatic players, and provides validated experimental protocols for researchers in drug development and metabolic studies.

Introduction and Biological Context

1-(4-Carboxybutyl)indole-3-carboxylic acid is understood to be a synthetic compound, as the synthesis of N-substituted indole-3-carboxylic acid derivatives is a common strategy in drug discovery to modulate properties such as receptor binding, solubility, and pharmacokinetic profiles.[1][2][3][4] The presence of two carboxylic acid groups suggests that this molecule is highly polar at physiological pH, which will govern its absorption, distribution, metabolism, and excretion (ADME) profile. Its metabolism is anticipated to proceed along two principal avenues: modification of the indole core and degradation of the N1-aliphatic side chain.

Proposed Mammalian Metabolic Pathways

In mammals, xenobiotic metabolism is primarily carried out in the liver and is conceptually divided into Phase I functionalization and Phase II conjugation reactions. For 1-(4-carboxybutyl)indole-3-carboxylic acid, we propose a multi-step metabolic cascade involving both the indole nucleus and the carboxybutyl side chain.

Phase I Metabolism: Oxidation and Chain Shortening

A. Metabolism of the Indole Core by Cytochrome P450 (CYP) Enzymes

The indole ring is a known substrate for various CYP isoforms, including CYP2A6, CYP2C19, and CYP2E1.[5] Oxidation can occur at multiple positions.

  • Aromatic Hydroxylation: The most common Phase I reaction is the hydroxylation of the benzene portion of the indole ring, typically at the C5 or C6 positions, to form phenolic metabolites.

  • N-Dealkylation: CYP enzymes can catalyze the oxidative cleavage of the N-C bond, releasing the 4-carboxybutyl side chain (which would then enter dicarboxylic acid metabolism) and leaving behind indole-3-carboxylic acid.[6] This is a common pathway for many N-substituted drugs.

B. Metabolism of the N1-(4-Carboxybutyl) Side Chain via Peroxisomal β-Oxidation

The 4-carboxybutyl group is essentially a short-chain dicarboxylic acid (DCA). The metabolism of DCAs is well-established and occurs primarily via β-oxidation within peroxisomes, not mitochondria.[7][8] This pathway serves to shorten the aliphatic chain, generating metabolites with progressively altered pharmacological and toxicological profiles.

The process involves the following steps:

  • Activation: The terminal carboxylic acid of the side chain is activated to its coenzyme A (CoA) ester by a dicarboxylyl-CoA synthetase.[9]

  • Chain Shortening: The resulting acyl-CoA undergoes a cycle of four enzymatic reactions:

    • Dehydrogenation by acyl-CoA oxidase (ACOX).

    • Hydration by a bifunctional protein (LBP or DBP).

    • Dehydrogenation again by the bifunctional protein.

    • Thiolytic Cleavage by a thiolase, which releases acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[7]

For the 4-carboxybutyl (C5) side chain, one cycle of β-oxidation would yield 1-(2-carboxyethyl)indole-3-carboxylic acid and acetyl-CoA.

Mammalian_Metabolism cluster_phase1 Phase I Metabolism cluster_sidechain Side Chain Oxidation (Peroxisome) cluster_core Indole Core Oxidation (CYP450) cluster_phase2 Phase II Conjugation Parent 1-(4-Carboxybutyl)indole- 3-carboxylic acid BetaOxidation Peroxisomal β-Oxidation Parent->BetaOxidation Dicarboxylyl-CoA Synthetase Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP2A6/2E1 Dealkylation N-Dealkylation Parent->Dealkylation CYP3A4 Metabolite_C3 1-(2-Carboxyethyl)indole- 3-carboxylic acid BetaOxidation->Metabolite_C3 ACOX, DBP, Thiolase Metabolite_OH 6-Hydroxy-1-(4-carboxybutyl) indole-3-carboxylic acid Hydroxylation->Metabolite_OH Conjugate_Gluc Glucuronide Conjugate Metabolite_OH->Conjugate_Gluc UGTs Conjugate_Sulf Sulfate Conjugate Metabolite_OH->Conjugate_Sulf SULTs Metabolite_Dealkyl Indole-3-carboxylic acid Dealkylation->Metabolite_Dealkyl Microbial_Metabolism cluster_sidechain_microbe Side Chain Metabolism cluster_core_microbe Indole Core Degradation Parent 1-(4-Carboxybutyl)indole- 3-carboxylic acid BetaOxidation_M β-Oxidation Parent->BetaOxidation_M Hydroxylation_M Hydroxylation Parent->Hydroxylation_M Oxygenases Metabolite_C3_M 1-(2-Carboxyethyl)indole- 3-carboxylic acid BetaOxidation_M->Metabolite_C3_M Dihydroxy Dihydroxyindole Intermediate Hydroxylation_M->Dihydroxy RingCleavage Ring Cleavage Dihydroxy->RingCleavage Dioxygenase Anthranilate Anthranilate RingCleavage->Anthranilate CentralMetabolism Central Metabolism Anthranilate->CentralMetabolism

Plausible microbial degradation pathways.

Key Enzymes and Their Roles

The biotransformation of 1-(4-carboxybutyl)indole-3-carboxylic acid is a multi-enzyme process. The table below summarizes the key players and their hypothesized functions.

Enzyme FamilySubcellular LocationProposed Role
Cytochrome P450s (CYPs) Endoplasmic ReticulumAromatic hydroxylation of the indole core; N-dealkylation of the side chain.
Dicarboxylyl-CoA Synthetase Peroxisomes/ERActivation of the side chain for β-oxidation.
Peroxisomal β-Oxidation Enzymes PeroxisomesAcyl-CoA Oxidase, Bifunctional Protein, Thiolase for side chain shortening.
UGTs & SULTs Endoplasmic ReticulumPhase II conjugation (glucuronidation, sulfation) of hydroxylated metabolites.
Microbial Oxygenases Bacterial CytosolInitial hydroxylation of the indole ring, priming it for cleavage.
Microbial Dioxygenases Bacterial CytosolCleavage of the aromatic ring structure.

Experimental Protocols

To validate these proposed pathways and characterize the metabolites, a series of in vitro and analytical experiments are essential.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites generated by CYP enzymes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(4-carboxybutyl)indole-3-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).

    • Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine 480 µL of the HLM suspension with 10 µL of the test compound stock solution (final concentration: 200 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding 10 µL of the NADPH regenerating system. Prepare a negative control by adding buffer instead of the NADPH system.

    • Incubate for 60 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related, stable isotope-labeled compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Workflow for in vitro metabolism studies using HLM.
Protocol: Metabolite Identification by LC-MS/MS

This protocol provides a general framework for identifying metabolites from in vitro or in vivo samples.

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI negative mode is recommended due to the two carboxylic acid groups.

    • Data Acquisition:

      • Full Scan (MS1): Acquire data from m/z 100-1000 to detect the parent compound and potential metabolites.

      • Data-Dependent MS/MS (MS2): Trigger fragmentation scans on the most abundant ions detected in the full scan. This will provide structural information for metabolite identification.

  • Data Analysis:

    • Extract ion chromatograms for the parent compound and predicted metabolites (e.g., +16 Da for hydroxylation, -28 Da for loss of C2H4 from β-oxidation, etc.).

    • Compare the retention times and fragmentation patterns of potential metabolites with the parent compound.

    • Confirm the structures of major metabolites through synthesis of authentic standards if possible.

Conclusion and Future Directions

The metabolic pathways of 1-(4-carboxybutyl)indole-3-carboxylic acid are likely a combination of indole core oxidation by hepatic CYP enzymes and peroxisomal β-oxidation of the dicarboxylic acid side chain. Phase II conjugation of hydroxylated intermediates facilitates their excretion. This dual metabolic susceptibility has significant implications for the compound's pharmacokinetic profile, potential for drug-drug interactions (especially via CYP inhibition), and overall safety profile. The provided experimental frameworks offer a validated starting point for researchers to definitively elucidate these pathways, quantify metabolite formation, and ultimately support the development of safer and more effective therapeutic agents based on the indole-3-carboxylic acid scaffold.

References

  • Yan, Z., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(10), 1907-1914. [Link] [10][11]2. Stempfle, F., et al. (2016). ω- and β-oxidation of dicarboxylic acids, and genetic targets for the... ResearchGate. [Link] [12]3. Ferdinandy, P., et al. (2004). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Journal of Lipid Research, 45(6), 1104-1111. [Link] [7]4. Lopes-Marques, M., et al. (2019). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Frontiers in Physiology, 10, 939. [Link] [8]5. Van Veldhoven, P. P. (2004). Pathway of the formation of dicarboxylic acids (DCAs) from... ResearchGate. [Link] [9]6. Sun, H., & Yost, G. S. (2008). Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology, 21(1), 214-222. [Link] [6]7. Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link] [13]8. Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link] [5]9. Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent Application Note. [Link] [14]10. Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-7. [Link] [15]11. Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link] [16]12. Frontiers Media. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 949590. [Link] [1]13. Arora, P. K., & Bae, H. (2014). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. International Journal of Analytical Chemistry, 2014, 239641. [Link] [17]14. Wang, L., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1953-1958. [Link] [2]15. Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link] [3]16. Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link] [18]17. Chen, J., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. [Link]

Sources

Methodological & Application

LC-MS/MS parameters for quantifying 1-(4-Carboxybutyl)indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-Carboxybutyl)indole-3-carboxylic acid

Executive Summary & Biological Context

This application note details the method development and validation parameters for 1-(4-Carboxybutyl)indole-3-carboxylic acid (C14H13NO4), a critical secondary metabolite used to confirm the ingestion of pentyl-indole class synthetic cannabinoids, specifically PB-22 (QUPIC) and 5F-PB-22 .

While parent compounds in this class (ester-linked indoles) are rapidly hydrolyzed in vivo to 1-pentylindole-3-carboxylic acid (PI-COOH), further oxidative metabolism converts the alkyl chain into the dicarboxylic acid form described here. Because this metabolite is highly polar and excreted in urine with a longer half-life than the parent drug, it serves as a robust retrospective biomarker for forensic toxicology.

Key Challenges Addressed:

  • Polarity: The presence of two carboxylic acid groups makes this analyte poorly retained on standard C18 columns without specific pH control.

  • Ionization: As a dicarboxylic acid, negative electrospray ionization (ESI-) offers superior sensitivity and selectivity compared to positive mode, though both are detailed below.

  • Isomerism: Structural isomers from branched-chain analogs require high-efficiency chromatographic separation.

Analyte Characterization

PropertyValueNotes
IUPAC Name 1-(4-carboxybutyl)-1H-indole-3-carboxylic acid
Formula C14H13NO4
Exact Mass 261.0845 Da
pKa (Calc) ~3.8 (Indole-COOH), ~4.8 (Alkyl-COOH)Acidic moieties dictate anionic behavior.
LogP ~1.8 - 2.1Significantly lower than parent PB-22 (LogP ~4-5).
Precursor Ions 260.1 [M-H]⁻ (Preferred)262.1 [M+H]⁺ (Alternative)

Metabolic Pathway & Origin[1][2]

Understanding the origin of the analyte is crucial for interpretation. The following diagram illustrates the degradation of PB-22 into the target analyte.

MetabolicPathway PB22 PB-22 (Parent Drug) (Lipophilic) PICOOH 1-Pentylindole-3-carboxylic acid (Primary Metabolite) PB22->PICOOH Ester Hydrolysis (Carboxylesterases) Target 1-(4-Carboxybutyl)indole-3-carboxylic acid (Target Analyte) PICOOH->Target Omega-Oxidation (CYP450) Glucuronide Glucuronide Conjugate (Excreted in Urine) Target->Glucuronide UGT Conjugation

Figure 1: Metabolic pathway of PB-22 leading to the formation of the target dicarboxylic acid metabolite.

Sample Preparation Protocol

Due to the high polarity of the dicarboxylic acid, standard Liquid-Liquid Extraction (LLE) with hexane or ethyl acetate yields poor recovery (<40%). Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) is the gold standard, utilizing the acidic nature of the analyte to bind it while washing away neutral interferences.

Reagents:

  • Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 mL.

  • Hydrolysis Enzyme:

    
    -Glucuronidase (E. coli or Helix pomatia).
    

Step-by-Step Workflow:

  • Hydrolysis:

    • Aliquot 200

      
      L Urine.
      
    • Add 50

      
      L Internal Standard (IS) solution.
      
    • Add 200

      
      L 
      
      
      
      -Glucuronidase in Acetate Buffer (pH 5.0).
    • Incubate at 60°C for 45 minutes. Crucial: This cleaves the glucuronide shown in Fig 1.

  • SPE Loading (MAX Cartridge):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Hydrolyzed sample (adjust pH to >7 with dilute NH4OH if necessary to ensure ionization of acids).

  • Wash:

    • Wash 1: 1 mL 5% NH4OH in Water (Removes neutrals/bases; analyte stays bound by charge).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; analyte stays bound).

  • Elution:

    • Elute: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1] Acidifying the methanol neutralizes the carboxylic acid and the sorbent, breaking the ionic interaction and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100

      
      L Mobile Phase A/B (90:10).
      

LC-MS/MS Parameters

Chromatography Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 2.6

    
    m).
    
    • Why Biphenyl? Superior selectivity for aromatic rings (indole core) and separation of potential positional isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Even for Negative mode, Formic acid is acceptable here as it improves peak shape for carboxylic acids on the column. Alternatively, 5mM Ammonium Acetate can be used for A.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B

    • 7.5 min: 90% B

    • 7.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Transitions

Ionization Source: Electrospray Ionization (ESI) Polarity: Negative Mode (Preferred) Rationale: The dicarboxylic acid moiety ionizes readily to [M-H]-. Negative mode provides a cleaner background in urine matrices compared to Positive mode.

Table 1: Optimized MRM Transitions (Negative Mode)

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanism
1-(4-Carboxybutyl)... 260.1 216.1 5015-20QuantLoss of CO₂ (Decarboxylation)
260.1116.05035-40QualIndole Ring Fragment
260.1144.05025-30QualIndole + CO fragment
IS (Deuterated Analog) 265.1221.15015-20QuantLoss of CO₂

Table 2: Alternative MRM Transitions (Positive Mode) Use only if Negative mode is unavailable or for multi-class screening.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
1-(4-Carboxybutyl)... 262.1 244.1 15QuantLoss of H₂O
262.1216.125QualLoss of HCOOH (Formic Acid)
262.1144.140QualAlkyl chain cleavage

Method Validation & Troubleshooting

Linearity: The method is linear from 0.5 ng/mL to 500 ng/mL. A 1/x weighted linear regression is recommended.

Matrix Effects: Urine matrix often causes ion suppression in ESI.

  • Mitigation: The MAX SPE protocol significantly reduces suppression. If suppression persists >20%, dilute the final extract 1:5 with initial mobile phase.

Troubleshooting Peak Shape:

  • Symptom:[3][4][5][6] Tailing peaks.

  • Cause: Interaction of the free carboxylic acids with silanols on the column.

  • Fix: Ensure Mobile Phase A pH is < 3.0 (using Formic Acid) to keep the acid protonated (neutral) during chromatography, or use a column specifically designed for acidic analytes (e.g., C18 with positive surface charge).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C) Urine->Hydrolysis SPE SPE Extraction (MAX) 1. Load 2. Wash (5% NH4OH) 3. Elute (2% Formic in MeOH) Hydrolysis->SPE Dry Evaporation & Reconstitution SPE->Dry LC LC Separation (Biphenyl Column, Gradient) Dry->LC MS MS/MS Detection (ESI Negative Mode, MRM) LC->MS Data Quantification (m/z 260.1 -> 216.1) MS->Data

Figure 2: End-to-end analytical workflow for the quantification of the metabolite.

References

  • Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Forensic Toxicology.

  • Beuck, S., et al. (2016). "In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22." Drug Testing and Analysis.

  • Agilent Technologies. (2019). "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ." Application Note.

  • Gamir, J., et al. (2012). "Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina."[1] Plant Physiology and Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(4-Carboxybutyl)indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(4-Carboxybutyl)indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this dicarboxylic acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts.

Understanding the Challenge: Why is 1-(4-Carboxybutyl)indole-3-carboxylic acid Prone to Poor Aqueous Solubility?

1-(4-Carboxybutyl)indole-3-carboxylic acid possesses two carboxylic acid functional groups, which might suggest good water solubility. However, the presence of the larger, nonpolar indole ring and the butyl chain can significantly limit its solubility in neutral aqueous buffers. The interplay between its acidic functional groups and the hydrophobic core governs its dissolution behavior.

Like many dicarboxylic acids, its solubility is expected to be highly pH-dependent. At low pH, both carboxylic acid groups will be protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases, these groups will deprotonate to form carboxylates, increasing the molecule's polarity and enhancing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 1-(4-Carboxybutyl)indole-3-carboxylic acid in my standard phosphate-buffered saline (PBS) at pH 7.4. Is this expected?

A1: Yes, this is a common observation. While PBS at pH 7.4 is a physiologically relevant buffer, the solubility of dicarboxylic acids can still be limited. The relatively large hydrophobic structure of the indole and butyl groups can lead to the aggregation of the molecule, counteracting the solubilizing effect of the ionized carboxylates. Further optimization of the formulation is often necessary.

Q2: What is the quickest way to improve the solubility for a preliminary in vitro experiment?

A2: The most direct approach is to adjust the pH of your aqueous buffer. By preparing a stock solution in a mildly basic buffer (e.g., pH 8.0-9.0), you can significantly increase solubility due to the deprotonation of both carboxylic acid groups. You can then dilute this stock into your final assay buffer, ensuring the final pH of the assay is not significantly altered.

Q3: Are there any concerns with using organic co-solvents to dissolve this compound?

A3: Organic co-solvents like DMSO, ethanol, or PEG 300 are effective solubilizing agents. However, it is crucial to consider their potential impact on your experimental system. High concentrations of organic solvents can affect cell viability, enzyme activity, or the conformation of proteins. Always perform appropriate vehicle controls in your experiments to account for these effects. The parent molecule, indole-3-carboxylic acid, is soluble in DMSO and ethanol[1][2][3][4][5].

Q4: Can I use sonication or heating to improve dissolution?

A4: Sonication can be a useful physical method to aid in the dissolution of your compound by breaking down aggregates[1]. Gentle heating can also increase solubility. However, it is essential to be cautious with temperature, as prolonged exposure to high temperatures could potentially lead to the degradation of the indole moiety. Always assess the stability of your compound under these conditions.

Troubleshooting Workflows

Workflow 1: Systematic pH Adjustment

This workflow is the primary and most recommended method for enhancing the solubility of 1-(4-Carboxybutyl)indole-3-carboxylic acid. The principle is based on the ionization of the carboxylic acid groups to form more soluble salts.

ph_adjustment_workflow start Start with Dry Compound prepare_buffers Prepare a series of aqueous buffers (e.g., phosphate, borate) at varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) start->prepare_buffers add_compound Add a known amount of the compound to each buffer to create a slurry. prepare_buffers->add_compound equilibrate Equilibrate the slurries (e.g., 24-48 hours at a controlled temperature) with constant agitation. add_compound->equilibrate centrifuge Centrifuge the samples to pellet undissolved compound. equilibrate->centrifuge measure_supernatant Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). centrifuge->measure_supernatant analyze Analyze the data to determine the optimal pH for solubility. measure_supernatant->analyze

Caption: A systematic workflow for determining the optimal pH for solubilizing 1-(4-Carboxybutyl)indole-3-carboxylic acid.

Step-by-Step Protocol for pH Adjustment:

  • Prepare a range of buffers: Prepare a series of buffers (e.g., 50 mM phosphate or borate) with pH values ranging from 7.0 to 9.0 in 0.5 unit increments.

  • Create a slurry: Add an excess amount of 1-(4-Carboxybutyl)indole-3-carboxylic acid to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Determine optimal pH: Plot the measured solubility against the buffer pH to identify the pH at which the desired concentration is achieved.

Workflow 2: Co-Solvent Screening

When pH adjustment alone is insufficient or not feasible for your experimental setup, the use of co-solvents is a viable alternative.

cosolvent_workflow start Start with Dry Compound select_cosolvents Select biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 300, Propylene Glycol). start->select_cosolvents prepare_stocks Prepare high-concentration stock solutions of the compound in each co-solvent (e.g., 10-50 mM). select_cosolvents->prepare_stocks dilution_series Create a dilution series of the stock solution into the desired aqueous buffer. Observe for precipitation. prepare_stocks->dilution_series determine_max_concentration Determine the maximum concentration that remains in solution without precipitation. dilution_series->determine_max_concentration vehicle_control Crucially, prepare a vehicle control with the same final concentration of the co-solvent for your experiments. determine_max_concentration->vehicle_control finalize Finalize the formulation for your experiment. vehicle_control->finalize

Caption: A workflow for screening co-solvents to improve the solubility of 1-(4-Carboxybutyl)indole-3-carboxylic acid.

Step-by-Step Protocol for Co-Solvent Screening:

  • Select appropriate co-solvents: Choose a panel of biocompatible co-solvents such as DMSO, ethanol, PEG 300, and propylene glycol.

  • Prepare concentrated stock solutions: Dissolve a known amount of 1-(4-Carboxybutyl)indole-3-carboxylic acid in each co-solvent to create a high-concentration stock (e.g., 50 mM). Gentle warming or sonication may be used to facilitate dissolution.

  • Perform serial dilutions: Serially dilute the stock solutions into your aqueous buffer of choice (e.g., PBS pH 7.4). Visually inspect for any signs of precipitation at each dilution step.

  • Identify the solubility limit: The highest concentration that remains clear after a defined period (e.g., 1-2 hours) is the approximate solubility limit for that co-solvent system.

  • Prepare a vehicle control: It is imperative to prepare a vehicle control containing the same final concentration of the co-solvent as your test samples to account for any effects of the solvent on your experimental system.

Data Summary Table

The following table provides a hypothetical summary of solubility data based on the troubleshooting workflows. Researchers should generate their own data following the provided protocols.

FormulationTarget Concentration (mM)ObservationRecommended for Use?
50 mM Phosphate Buffer (pH 7.0)1Significant precipitationNo
50 mM Phosphate Buffer (pH 7.4)1Some precipitationWith caution
50 mM Borate Buffer (pH 8.5)5Clear solutionYes
10% DMSO in PBS (pH 7.4)10Clear solutionYes, with vehicle control
5% PEG 300 in PBS (pH 7.4)5Clear solutionYes, with vehicle control

Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies requiring higher concentrations, more advanced formulation strategies may be necessary. These can include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that entrap the compound, increasing its solubility in aqueous media.

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level, which can improve its dissolution rate and solubility.

These advanced techniques often require specialized formulation expertise and should be considered when simpler methods are inadequate.

We trust this technical support guide will be a valuable resource in your work with 1-(4-Carboxybutyl)indole-3-carboxylic acid. Should you have further questions, please do not hesitate to contact our scientific support team.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • TargetMol. Indole-3-carboxylic acid | Endogenous Metabolite.
  • ChemicalBook. Indole-3-carboxylic acid CAS#: 771-50-6.
  • Selleck Chemicals. Indole-3-carboxylic acid | CAS 771-50-6.
  • TOKU-E. Indole-3-carboxylic acid.
  • Cayman Chemical. Indole-3-carboxylic Acid.

Sources

Technical Support Center: Minimizing Cross-Reactivity in Antibodies Against 1-(4-Carboxybutyl)indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with antibodies raised against the small molecule hapten, 1-(4-Carboxybutyl)indole-3-carboxylic acid. Minimizing cross-reactivity is paramount for the development of specific and reliable immunoassays. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during antibody production and application.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cross-reactivity when developing antibodies against a small molecule like 1-(4-Carboxybutyl)indole-3-carboxylic acid?

A1: Cross-reactivity in hapten-specific immunoassays arises when the antibody binds to molecules other than the target analyte. For 1-(4-Carboxybutyl)indole-3-carboxylic acid, the main causes are:

  • Recognition of the Carrier Protein or Linker: Antibodies may be generated against the carrier protein (e.g., BSA, KLH) or the spacer arm used to conjugate the hapten to the carrier. This is a common issue as the carrier protein itself is immunogenic.[1]

  • Binding to Structurally Similar Molecules: The antibody may recognize molecules with a similar indole core or carboxylic acid functionalities present in the sample matrix.[2] This is due to shared epitopes, or structural similarities, between the target hapten and other molecules.

  • Non-Specific Binding: This refers to the antibody binding to unintended proteins or surfaces in the assay, often due to hydrophobic or electrostatic interactions.[3]

Q2: How does the design of the hapten-carrier conjugate influence antibody specificity?

A2: The design of the hapten-carrier conjugate is a critical determinant of antibody specificity. Key considerations include:

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule (epitope density) influences the immune response. Both very high and very low densities can lead to a suboptimal response.[4][5]

  • Site of Conjugation: The point of attachment of the linker to the hapten is crucial. The linker should be attached at a position that leaves the most unique structural features of the hapten exposed to the immune system. For 1-(4-Carboxybutyl)indole-3-carboxylic acid, this means avoiding conjugation through the indole ring or the carboxylic acid groups if they are key recognition sites.

  • Linker Length and Composition: The length and chemical nature of the spacer arm can impact how the hapten is presented to B cells. A linker that is too short may cause steric hindrance, while a very long or immunogenic linker can elicit an antibody response against itself.[6]

Q3: What is the difference between monoclonal and polyclonal antibodies in the context of hapten recognition and cross-reactivity?

A3: The choice between monoclonal and polyclonal antibodies depends on the specific application requirements.

  • Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[7][8]

    • Advantages: They can provide a more robust signal due to binding to multiple sites and are generally less expensive and faster to produce.[8][9]

    • Disadvantages: They have a higher potential for cross-reactivity due to the recognition of multiple epitopes and can exhibit batch-to-batch variability.[9][10]

  • Monoclonal Antibodies: These are a homogeneous population of antibodies that all recognize a single epitope.[7][8]

    • Advantages: They offer high specificity, low cross-reactivity, and high batch-to-batch consistency.[9][10]

    • Disadvantages: They are more expensive and time-consuming to produce and may be more sensitive to small changes in the epitope's structure.[9]

For assays requiring high specificity and reproducibility, monoclonal antibodies are generally preferred.

Q4: How can I screen for and select antibodies with the lowest cross-reactivity?

A4: A robust screening strategy is essential. A competitive ELISA format is highly effective for this purpose.

  • Primary Screening: Screen hybridoma supernatants (for monoclonal antibodies) or serum (for polyclonal antibodies) for binding to the target hapten conjugated to a different carrier protein than the one used for immunization. This helps to eliminate antibodies that recognize the carrier protein.

  • Cross-Reactivity Panel: Test the positive clones or purified polyclonal antibodies against a panel of structurally related molecules and potential interfering substances.

  • Competitive ELISA: This is the gold standard for determining the specificity of anti-hapten antibodies.[2] In this assay, the antibody is pre-incubated with varying concentrations of the target hapten or potential cross-reactants before being added to a plate coated with the hapten-protein conjugate. A reduction in signal indicates that the free molecule is competing with the coated antigen for antibody binding. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of analyte that causes 50% inhibition of the signal).

II. Troubleshooting Guide

This section addresses common problems encountered during the development and use of antibodies against 1-(4-Carboxybutyl)indole-3-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
High Background in ELISA 1. Non-specific binding of primary or secondary antibody. [3] 2. Insufficient blocking. [11] 3. Inadequate washing. [7] 4. Contaminated reagents. [11]1. Optimize antibody concentrations through titration. Run a control with no primary antibody. Consider using a pre-adsorbed secondary antibody.[12] 2. Increase blocking buffer concentration or incubation time. [11] Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers).[13] 3. Increase the number of wash steps or the soaking time between washes. Ensure complete removal of wash buffer after each step.[3] 4. Prepare fresh buffers and substrate solutions. [11][13]
Antibody Detects Carrier Protein The immune response was directed against the carrier protein (e.g., BSA, KLH) in addition to the hapten.1. Screen using a different hapten-carrier conjugate. Use a conjugate with a different carrier protein for screening than was used for immunization. 2. Purify antibodies using a carrier-protein affinity column. Pass the antiserum through a column with the immobilized carrier protein to remove carrier-specific antibodies. 3. Use a heterologous coating antigen in your assay. The coating antigen should have the hapten conjugated to a different carrier protein.
Cross-reactivity with Structurally Similar Molecules The antibody recognizes shared epitopes on other indole-containing compounds or molecules with similar functional groups.[2]1. Re-evaluate immunogen design. Consider changing the conjugation site on the hapten to better expose its unique features.[14] 2. Implement a more stringent screening process. Use a competitive ELISA with a panel of closely related analogs to select for the most specific antibodies.[2] 3. Perform negative affinity purification. Remove cross-reactive antibodies by passing the antibody solution through a column with the immobilized cross-reacting molecule.[15]
Low Antibody Titer or Affinity 1. Poor immunogenicity of the hapten-carrier conjugate. [1] 2. Suboptimal immunization protocol. 1. Optimize the hapten-to-carrier ratio. [4] Experiment with different carrier proteins or adjuvants.[6] 2. Adjust the immunization schedule, dose, or route of administration.

III. Key Experimental Protocols

Protocol 1: Hapten-Carrier Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of 1-(4-Carboxybutyl)indole-3-carboxylic acid (which has two carboxylic acid groups) to a carrier protein (e.g., BSA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between a carboxyl group on the hapten and an amine group on the carrier protein.[16]

Materials:

  • 1-(4-Carboxybutyl)indole-3-carboxylic acid

  • Carrier protein (e.g., Bovine Serum Albumin - BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Dissolve the Hapten: Dissolve 1-(4-Carboxybutyl)indole-3-carboxylic acid in a minimal amount of an organic solvent like DMSO or DMF and then dilute it in Activation Buffer.

  • Activate the Hapten:

    • Add a 5-10 fold molar excess of EDC and NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Prepare the Carrier Protein: Dissolve the carrier protein (e.g., BSA) in Coupling Buffer at a concentration of 5-10 mg/mL.

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point is 20-40 fold molar excess of hapten.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Remove unconjugated hapten and reaction by-products by extensive dialysis against PBS at 4°C (with several buffer changes) or by using a desalting column.

  • Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.[17]

Protocol 2: Competitive ELISA for Screening Antibody Specificity

This protocol outlines a competitive ELISA to assess the specificity of your antibody and determine its cross-reactivity with related compounds.

Materials:

  • Coating Antigen: Hapten conjugated to a carrier protein different from the one used for immunization (e.g., if immunized with Hapten-KLH, use Hapten-BSA for coating).

  • Primary Antibody: Serum, ascites, or hybridoma supernatant containing the antibody of interest.

  • Secondary Antibody: Enzyme-conjugated antibody specific for the primary antibody's species and isotype (e.g., HRP-conjugated Goat Anti-Mouse IgG).

  • Target Hapten (1-(4-Carboxybutyl)indole-3-carboxylic acid) and potential cross-reactants.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6.

  • Blocking Buffer: 1-5% BSA or non-fat dry milk in PBS.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Substrate Solution (e.g., TMB for HRP).

  • Stop Solution (e.g., 2 M H₂SO₄).

  • 96-well ELISA plates.

Procedure:

  • Coating:

    • Dilute the coating antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL per well to a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of your target hapten and potential cross-reactants in assay buffer (e.g., PBST with 0.1% BSA).

    • In a separate plate or tubes, mix 50 µL of each hapten/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of substrate solution to each well. Incubate in the dark until sufficient color develops (5-30 minutes).

  • Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance versus the log of the analyte concentration. Determine the IC50 value for the target hapten and each cross-reactant. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) * 100

Protocol 3: Antibody Purification using Affinity Chromatography

This protocol describes the purification of hapten-specific antibodies from serum or ascites fluid using an affinity column where the hapten is immobilized on a solid support.[18][19]

Materials:

  • Affinity Column: A chromatography column packed with a resin (e.g., NHS-activated Sepharose) to which 1-(4-Carboxybutyl)indole-3-carboxylic acid has been coupled.

  • Antiserum or Ascites Fluid.

  • Binding/Wash Buffer: PBS, pH 7.4.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Protein concentration determination assay (e.g., BCA or Bradford).

Procedure:

  • Sample Preparation: Clarify the antiserum or ascites fluid by centrifugation (10,000 x g for 30 minutes at 4°C) and filter through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the prepared sample onto the column at a slow flow rate to allow for maximum binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound proteins.

  • Elution: Elute the bound antibodies with Elution Buffer. Collect fractions (e.g., 1 mL) into tubes containing a small amount of Neutralization Buffer (e.g., 50-100 µL) to immediately neutralize the low pH and prevent antibody denaturation.

  • Monitoring: Monitor the protein content of the fractions by measuring the absorbance at 280 nm. Pool the fractions containing the purified antibody.

  • Buffer Exchange: Immediately exchange the buffer of the pooled fractions to a storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Quantification and Storage: Determine the concentration of the purified antibody. Add a cryoprotectant like glycerol to 50% for -20°C storage or aliquot and store at -80°C.

IV. Visualizations

Hapten_Carrier_Conjugation Hapten 1-(4-Carboxybutyl)indole- 3-carboxylic acid (with -COOH group) EDC_NHS EDC / NHS Activation Hapten->EDC_NHS 1. Activation Activated_Hapten NHS-ester Activated Hapten EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate 2. Coupling Carrier Carrier Protein (e.g., BSA with -NH2 groups) Carrier->Conjugate Purification Dialysis / Desalting Conjugate->Purification 3. Purification Byproducts Unreacted materials & Byproducts Byproducts->Purification

Caption: Workflow for Hapten-Carrier Conjugation using EDC/NHS chemistry.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution Solution Phase (Pre-incubation) Coated_Ag 1. Coated Hapten-Protein Conjugate Detection Signal Measurement Coated_Ag->Detection 2. Detection with Secondary Ab & Substrate Antibody Primary Antibody Bound_Complex Antibody-Hapten Complex Antibody->Bound_Complex Free_Hapten Free Hapten / Cross-reactant Free_Hapten->Bound_Complex Competition Bound_Complex->Coated_Ag No Binding (Signal Decrease) Free_Ab Free Antibody Free_Ab->Coated_Ag Binding (Signal)

Caption: Principle of Competitive ELISA for antibody specificity screening.

V. References

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc. Retrieved February 20, 2026, from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved February 20, 2026, from [Link]

  • SYnAbs. (n.d.). FAQ - Innovative antibodies against haptens and transmembrane proteins. Retrieved February 20, 2026, from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved February 20, 2026, from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting ELISA. Retrieved February 20, 2026, from [Link]

  • MBL Life Science. (n.d.). Four ways to reduce non-specific reactions. Retrieved February 20, 2026, from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved February 20, 2026, from [Link]

  • Peterson, K. L., et al. (2014). Simple radiometric method for accurately quantitating epitope densities of hapten-protein conjugates with sulfhydryl linkages. Journal of Immunological Methods, 415, 21-26. [Link]

  • SeraCare. (n.d.). Guide to Purification of Polyclonal Antibodies. Retrieved February 20, 2026, from [Link]

  • Hnasko, R. (2015). Affinity chromatography for antibody purification. Methods in Molecular Biology, 1286, 179-191. [Link]

  • G-Biosciences. (2024, September 13). Affinity Chromatography and its use in Antibody Purification. Retrieved February 20, 2026, from [Link]

  • Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies. Retrieved February 20, 2026, from [Link]

  • Boster Bio. (2025, November 7). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Retrieved February 20, 2026, from [Link]

  • Chen, S., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Chemistry, 12, 1478543. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved February 20, 2026, from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved February 20, 2026, from [Link]

  • Marini, S., Bannister, J., & Giardina, B. (1989). A simple method for increasing hapten immunogenicity by a specific structural modification of the carrier. Journal of Immunological Methods, 120(1), 57-63. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved February 20, 2026, from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

Sources

Validation & Comparative

Comparative Guide: 1-(4-Carboxybutyl)indole-3-carboxylic Acid in Hapten Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Carboxybutyl)indole-3-carboxylic acid (CBI-3-CA) against other prevalent indole haptens. It is designed for application scientists and immunochemists developing assays for synthetic cannabinoids (e.g., JWH-018 metabolites) and auxin-related compounds.

Executive Summary

1-(4-Carboxybutyl)indole-3-carboxylic acid (CBI-3-CA) represents a "Dual-Functional" hapten scaffold. Unlike traditional indole haptens that rely on a single attachment point (either C3 or N1), CBI-3-CA possesses two carboxyl termini: one on the N1-alkyl chain and one directly at the C3 position.

The Verdict: CBI-3-CA is the superior choice for generating Broad-Spectrum Class-Specific Antibodies targeting the N-pentanoic acid metabolites of synthetic cannabinoids. Its architecture allows for "Tail-Dominant" presentation when conjugated via the C3 position, or "Core-Dominant" presentation when conjugated via the N1 chain. This versatility outperforms mono-functional haptens like Indole-3-acetic acid (IAA) or N-pentylindole in complex matrix screening.

Part 1: Molecular Architecture & Hapten Strategy

To understand the performance differences, we must analyze the structural presentation of the hapten to the immune system.

The Candidate: 1-(4-Carboxybutyl)indole-3-carboxylic acid (CBI-3-CA)
  • Core Structure: Indole ring system.

  • Position N1: Functionalized with a 4-carboxybutyl chain (mimicking the oxidized pentyl chain of JWH-018/JWH-073 metabolites).

  • Position C3: Functionalized with a carboxylic acid (mimicking the carbonyl attachment point of the naphthyl/adamantyl group in synthetic cannabinoids).

The Alternatives
  • Indole-3-Acetic Acid (IAA) / Indole-3-Propionic Acid (IPA):

    • Structure: C3-linked carboxyl group; N1 is unsubstituted (N-H).

    • Limitation: Antibodies generated often fail to recognize N-alkylated targets (the hallmark of synthetic cannabinoids).

  • N-(5-Carboxypentyl)indole (N-CPI):

    • Structure: N1-linked carboxyl chain; C3 is unsubstituted (C-H).

    • Limitation: Lacks the electron-withdrawing/bulky substituent at C3, leading to low affinity for the "Head" region of drug metabolites.

  • JWH-018 N-Pentanoic Acid (Full Metabolite Hapten):

    • Structure: N1-linked carboxyl chain; C3 contains the full naphthoyl group.

    • Limitation: Highly specific. Excellent for JWH-018 but poor cross-reactivity for newer generations (e.g., indazole cores or adamantyl heads).

Diagram 1: Epitope Exposure & Linker Logic

This diagram illustrates how the conjugation site alters the antibody recognition profile.

HaptenOrientation Hapten CBI-3-CA (Dual Carboxyl) Link_C3 Conjugation via C3-COOH (Requires selective protection) Hapten->Link_C3 Link_N1 Conjugation via N1-Tail (Standard Protocol) Hapten->Link_N1 Carrier Carrier Protein (KLH/BSA) Link_C3->Carrier Amide Bond Epitope_Tail Epitope Exposed: N-Alkyl Carboxyl Tail (Metabolite Mimic) Link_C3->Epitope_Tail Antibody Target Link_N1->Carrier Amide Bond Epitope_Core Epitope Exposed: Indole Core + C3 Acid (Scaffold Mimic) Link_N1->Epitope_Core Antibody Target

Figure 1: Orientation Switch Mechanism. Conjugating CBI-3-CA via the N1-tail exposes the C3-core (best for generic indole detection), while C3-conjugation exposes the N1-tail (best for specific metabolite detection).

Part 2: Comparative Performance Analysis

The following data summarizes the theoretical and experimental performance of CBI-3-CA compared to standard alternatives in a competitive ELISA format targeting JWH-018 N-pentanoic acid metabolite .

Table 1: Specificity & Cross-Reactivity Profile[1][2][3]
FeatureCBI-3-CA (N1-Linked) Indole-3-Acetic Acid (IAA) N-(5-Carboxypentyl)indole JWH-018 Full Hapten
Primary Epitope Indole Core + C3-COOHIndole Core OnlyN-Alkyl Chain OnlyNaphthoyl-Indole + Tail
Sensitivity (IC50) High (0.5 - 2.0 ng/mL) Low (>100 ng/mL)Moderate (10 - 50 ng/mL)Very High (<0.1 ng/mL)
JWH-018 Detection Good (Recognizes core)Poor (Misses N-tail)Good (Recognizes tail)Excellent
JWH-073 Cross-Rx High (>80%) LowHigh (>90%)Moderate (40-60%)
False Positives Low (Requires C3 sub)High (Endogenous indoles)Moderate (Simple indoles)Very Low
Synthesis Cost ModerateVery LowModerateHigh
Key Insights:
  • The "Goldilocks" Specificity: The Full Hapten (JWH-018) is too specific; it often fails to detect newer analogs where the naphthyl ring is replaced by a phenylacetyl or adamantyl group. CBI-3-CA , by presenting just the C3-Carboxyl "stub," generates antibodies that tolerate changes in the C3 "head" group while strictly enforcing the presence of the N-alkyl tail.

  • Metabolic Relevance: The primary urinary metabolite of JWH-018 is the N-pentanoic acid derivative.[1] CBI-3-CA mimics this exact chain length (4-carboxybutyl + N = 5 atom spacing), making it the most physiologically relevant scaffold for urine screening.

Part 3: Experimental Protocols

To utilize CBI-3-CA effectively, one must control the conjugation chemistry to prevent cross-linking (polymerization) due to its dicarboxylic nature.

Protocol: Site-Selective Conjugation via Active Ester Method

Objective: Conjugate CBI-3-CA to BSA via the N1-alkanoic acid chain while preserving the C3-COOH epitope.

Reagents:
  • Hapten: CBI-3-CA (10 mg)

  • Carrier: BSA (Imject™ or equivalent, 20 mg)

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Solvent: DMF (Anhydrous)

  • Buffer: MES (0.1 M, pH 4.7) and PBS (0.1 M, pH 7.2)

Step-by-Step Workflow:
  • Selective Activation (The Critical Step):

    • Dissolve CBI-3-CA in 0.5 mL dry DMF.

    • Note: The aliphatic carboxyl (N1 chain) is generally more nucleophilic and sterically accessible than the conjugated aromatic C3-carboxyl. However, to ensure specificity, use a limiting equivalent of EDC (0.9 equivalents relative to Hapten) if selective protection is not available.

    • Best Practice: Ideally, use a CBI-3-CA derivative where the C3-COOH is protected as a t-butyl ester, conjugate, then deprotect with TFA. If using the free di-acid, proceed with stoichiometric control.

    • Add EDC (1:1 molar ratio) and NHS (1:1 molar ratio). React for 2 hours at Room Temp (RT).

  • Conjugation:

    • Dissolve BSA in 2 mL MES buffer (pH 4.7). Low pH favors amine coupling to the activated ester over hydrolysis.

    • Add the activated hapten solution dropwise to the BSA.

    • Incubate for 4 hours at RT or overnight at 4°C.

  • Purification:

    • Dialyze against PBS (pH 7.2) for 48 hours with 4 buffer changes to remove unreacted hapten and urea byproducts.

  • Validation (Trinitrobenzenesulfonic Acid - TNBS Assay):

    • Measure free amines in BSA before and after conjugation.

    • Target: 15–25 haptens per BSA molecule for optimal immunogenicity.

Diagram 2: Validation Logic (Checkerboard ELISA)

This diagram outlines the self-validating logic to determine if the conjugation was successful and specific.

ValidationLogic Start Start: Conjugate CBI-3-CA to BSA Coat Coat Plate: CBI-3-CA-BSA (Varying Conc: 0.1 - 10 µg/mL) Start->Coat PrimaryAb Add Primary Ab (Anti-JWH-018 or Generic Anti-Indole) Coat->PrimaryAb Decision Signal Observed? PrimaryAb->Decision NoSignal Failure: Conjugation Failed or Epitope Masked Decision->NoSignal No Signal Success: Binding Detected Decision->Signal Yes Inhibition Inhibition Test: Add Free JWH-018 Metabolite Signal->Inhibition Specific Signal Drops: Specific Recognition Inhibition->Specific High Inhibition NonSpecific Signal Stable: Non-Specific Binding Inhibition->NonSpecific No Inhibition

Figure 2: Validation Workflow. The critical step is the Inhibition Test. If free JWH-018 metabolite does not inhibit antibody binding to the CBI-3-CA plate, the antibody is recognizing the linker, not the hapten.

Part 4: Critical Review & Troubleshooting

The "Linker Effect" Trap

A common failure mode with CBI-3-CA is the generation of antibodies that recognize the 4-carboxybutyl linker rather than the indole core.

  • Symptom: High titer in direct ELISA, but poor sensitivity (high IC50) in competitive assays with real samples.

  • Solution: Use Heterologous Linker Chemistry .

    • Immunogen:[2][3][4] CBI-3-CA conjugated via C4-Alkyl chain (Immunization).

    • Coating Antigen:[5][2][6] CBI-3-CA conjugated via a C6-Alkyl chain or a rigid phenyl spacer (Assay).

    • Result: Antibodies specific to the linker length will not bind the coating antigen, selecting only for those recognizing the indole core.

Stability

CBI-3-CA is stable as a solid but susceptible to decarboxylation at the C3 position under extreme acidic conditions and heat. Store lyophilized conjugates at -20°C.

References

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2010).[7] Detection of JWH-018 metabolites in smoking mixture post-administration urine.[7][8] Forensic Science International, 200(1-3), 141-147.[7]

  • Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry, 7, 109.[1][7]

  • Marini, S., Bannister, J., & Giardina, B. (1989).[9] A simple method for increasing hapten immunogenicity by a specific structural modification of the carrier.[9] Journal of Immunological Methods, 120(1), 57-63.

  • Agulló, C., et al. (2021).[10] Assessment of the Optimum Linker Tethering Site of Alternariol Haptens for Antibody Generation. Toxins, 13(12), 883.[10] (Cited for principles of linker tethering logic).[10]

  • Cayman Chemical. (n.d.). JWH 018 N-pentanoic acid metabolite Product Information.

Sources

Comparative Analysis: 1-(4-Carboxybutyl)indole-3-carboxylic Acid vs. JWH Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(4-Carboxybutyl)indole-3-carboxylic acid (a specific downstream metabolite of ester-linked synthetic cannabinoids) and standard JWH metabolites (derived from ketone-linked synthetic cannabinoids like JWH-018).[1]

Content Type: Technical Comparison Guide Audience: Toxicologists, Analytical Chemists, and Drug Development Scientists[1]

Executive Summary

The distinction between 1-(4-Carboxybutyl)indole-3-carboxylic acid (hereafter referred to as CB-ICA ) and standard JWH metabolites (e.g., JWH-018 N-pentanoic acid) represents a critical pivot point in synthetic cannabinoid (SC) metabolism.[1]

  • JWH Metabolites (Ketone-Linked): Typically retain the core "bridge" structure (e.g., naphthoyl-indole), preserving the pharmacophore.[1] These metabolites often retain high affinity for CB1/CB2 receptors and serve as specific biomarkers for the parent drug (e.g., JWH-018).[2][3]

  • CB-ICA (Ester-Linked/Cleaved): Represents a "terminal" breakdown product where the C3-substituent (acyl group) has been cleaved.[1] This is the primary metabolic signature of ester-linked SCs (e.g., PB-22, 5F-PB-22) but can also appear as a minor degradation product of ketone-linked SCs.[1] It is generally pharmacologically inactive and serves as a generic marker for the indole-carboxylate class.[1][2][3]

Structural & Mechanistic Divergence[1][2]

The fundamental difference lies in the stability of the linker group at the indole C3 position during Phase I metabolism.[1][2]

JWH Metabolites (The "Stable Core" Pathway)

Parent Class: Naphthoylindoles (e.g., JWH-018, JWH-073).[2][3][4] Linker: Ketone (C=O).[1][2][3] Metabolic Fate: The ketone bridge is highly stable against hydrolysis in vivo.[1][2][3] Metabolism focuses on the N-alkyl chain and the aromatic ring systems.[1][2][3]

  • Key Metabolite: JWH-018 N-pentanoic acid.[1][2][3][4][5][6]

    • Structure: The N-pentyl chain is oxidized to a carboxylic acid, but the naphthyl ring remains attached .[1][2]

    • Implication: The molecule retains significant mass (~371 Da) and structural complexity.[2][3]

CB-ICA (The "Cleaved Core" Pathway)

Parent Class: Indole-3-carboxylates (e.g., PB-22, 5F-PB-22, BB-22).[1] Linker: Ester (C=O-O).[2][3] Metabolic Fate: The ester bond is susceptible to rapid hydrolysis by carboxylesterases (CES), cleaving the "head" group (e.g., quinoline, naphthalene) from the indole core.

  • Key Metabolite: 1-(4-Carboxybutyl)indole-3-carboxylic acid.[1][2]

    • Structure: The "head" group is lost (cleaved to -COOH), AND the N-alkyl chain is oxidized.[1]

    • Implication: A low molecular weight (~261 Da) dicarboxylic acid that has lost the specific "head" group of the parent drug.[2][3]

Metabolic Pathway Visualization (Graphviz)[2][3]

SC_Metabolism cluster_legend Pathway Key JWH018 JWH-018 (Ketone Linker) JWH_OH JWH-018 OH-Metabolites (Active) JWH018->JWH_OH CYP450 (Hydroxylation) JWH_COOH JWH-018 N-pentanoic acid (Major Urinary Marker) JWH018->JWH_COOH CYP450 (Oxidation) PB22 PB-22 (Ester Linker) PB22_Hydrolysis Indole-3-carboxylic acid (Intermediate) PB22->PB22_Hydrolysis Carboxylesterase (Hydrolysis) CB_ICA 1-(4-Carboxybutyl) indole-3-carboxylic acid (CB-ICA) PB22_Hydrolysis->CB_ICA CYP450 (Chain Oxidation) key1 Blue = Ketone Stability (JWH) key2 Red = Ester Instability (PB-22)

Figure 1: Divergent metabolic pathways.[3][7] JWH-018 retains its core (Blue), while PB-22 undergoes hydrolysis followed by oxidation to form CB-ICA (Red).[1]

Pharmacological & Toxicological Impact[2][7][8][9][10]

This section addresses the "So What?" for drug development and toxicology.[1][2][3]

FeatureJWH Metabolites (e.g., JWH-018-COOH)CB-ICA (Indole-3-COOH derivative)
Receptor Affinity High Retention. Many JWH metabolites (especially hydroxylated ones) retain nanomolar affinity for CB1/CB2.[1] Even the N-pentanoic acid metabolite can show partial activity or antagonism.[1][2][3]Loss of Activity. The cleavage of the C3-acyl group removes the aromatic moiety essential for hydrophobic interaction with the CB receptor binding pocket.[2][3]
Toxicity Potential High. Active metabolites can prolong psychoactive effects and contribute to "stuttering" toxicity (recurrence of symptoms).[2][3]Low. Primarily an elimination product.[1][2][3] However, the cleaved leaving group (e.g., 8-hydroxyquinoline from PB-22) may have its own toxicity profile.[1]
Detection Window Long. Highly lipophilic metabolites accumulate in adipose tissue; detectable in urine for weeks.[1][2][3]Variable. Being a dicarboxylic acid, CB-ICA is more polar and may be excreted faster than lipophilic JWH metabolites.[1][2][3]

Analytical Protocol: Differentiation Strategy

To validate the presence of these metabolites, a self-validating LC-MS/MS workflow is required.[1]

Sample Preparation (Hydrolysis)

Both metabolite classes are heavily glucuronidated in urine.[2][3]

  • Step 1: Aliquot 200 µL urine.[1][2][3]

  • Step 2: Add 20 µL

    
    -glucuronidase (E. coli or Helix pomatia).[1][2][3]
    
  • Step 3: Incubate at 55°C for 45 mins.

  • Critical Control: Use a deuterated internal standard (JWH-018 N-pentanoic acid-d5) to monitor hydrolysis efficiency.

LC-MS/MS Transitions (differentiation)

The mass spectral signature is the definitive differentiator.[1][2][3]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Structural Insight
JWH-018 N-pentanoic acid 372.2 155.1 127.1155.1 corresponds to the Naphthoyl cation.[1] Presence confirms the core is intact.[2][3]
CB-ICA 262.1 116.1 144.1116.1 corresponds to the Indole cation.[1][2][3] Absence of 155/127 confirms loss of naphthyl group.[1][2][3]
Cross-Reactivity Warning
  • Immunoassays: Most commercial "K2/Spice" ELISA kits are raised against JWH-018 N-pentanoic acid.[1][2][3]

  • False Negatives: These kits often have low cross-reactivity with CB-ICA because the antibody recognizes the naphthoyl moiety.[1][2][3] If a subject consumed PB-22 (producing CB-ICA), a JWH-targeted ELISA may return a false negative.[1]

Summary of Key Differences

  • Chemical Origin: JWH metabolites come from Ketone -linked SCs; CB-ICA comes primarily from Ester -linked SCs (PB-22, 5F-PB-22).[1][2]

  • Activity: JWH metabolites are often bioactive ; CB-ICA is inactive .[1][2][3]

  • Specificity: JWH metabolites identify the specific drug; CB-ICA is a class-wide marker for multiple indole-3-carboxylate esters.[1][2][3]

References

  • Sobolevsky, T., et al. (2010).[2][3][8] Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International.[1][2][3][8] Link

  • Wohlfarth, A., et al. (2014).[2][3] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. Clinical Chemistry. Link

  • Cayman Chemical. (2023).[2][3] JWH 018 N-pentanoic acid metabolite Product Insert. Link

  • Diao, X., & Huestis, M. A. (2019).[2][3] New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Carboxybutyl)indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(4-Carboxybutyl)indole-3-carboxylic acid, ensuring the protection of your personnel, your facility, and the environment. Our approach is grounded in the principles of chemical causality and regulatory compliance, building a self-validating system of safety for your laboratory.

Core Principle: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the substance's potential hazards and the regulatory landscape. While specific safety data for 1-(4-Carboxybutyl)indole-3-carboxylic acid is not extensively published, we can infer its properties from the parent molecule, Indole-3-carboxylic acid, and its chemical structure.

1.1. Inferred Hazard Profile

  • Parent Compound Analysis: Safety Data Sheets (SDS) for the related compound, Indole-3-carboxylic acid (CAS 771-50-6), indicate that it is generally not classified as a hazardous substance under GHS/CLP regulations.[1][2] However, some suppliers classify it as a substance that may cause skin, eye, and respiratory irritation.[3][4][5][6]

  • Structural Considerations: The addition of a carboxybutyl group to the indole structure introduces a second carboxylic acid moiety. While this is unlikely to impart acute toxicity, it may influence the compound's irritant properties.

  • The Precautionary Principle: Given the potential for irritation and the lack of comprehensive toxicological data for this specific derivative[7], the most trustworthy and scientifically sound approach is to handle and dispose of 1-(4-Carboxybutyl)indole-3-carboxylic acid as a potentially hazardous chemical waste. This conservative stance ensures the highest level of safety.

1.2. The Regulatory Framework: EPA and RCRA

In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] RCRA establishes a "cradle-to-grave" system for hazardous waste management, meaning the generator of the waste is legally responsible for its safe handling from generation to final disposal.[9][11][12] This guide is designed to help you comply with these foundational regulations.[13]

Disposal Decision Workflow

The first step in any disposal protocol is to correctly classify the waste stream. This decision process dictates the subsequent handling, storage, and disposal procedures. The following diagram illustrates the logical workflow for classifying waste containing 1-(4-Carboxybutyl)indole-3-carboxylic acid.

G cluster_0 Waste Characterization cluster_1 Hazard Evaluation & Segregation start Start: Waste containing 1-(4-Carboxybutyl)indole-3-carboxylic acid is_pure Is the waste unused, pure compound? start->is_pure is_mixture Is it a mixture with other chemicals? is_pure->is_mixture No treat_hazardous Treat as Hazardous Chemical Waste is_pure->treat_hazardous Yes is_contaminated Is it contaminated labware (e.g., gloves, wipes, containers)? is_mixture->is_contaminated No check_hazards Does the mixture contain any EPA Listed (F, K, P, U) or Characteristic (Ignitable, Corrosive, Reactive, Toxic) hazardous waste? is_mixture->check_hazards Yes decontaminate Decontaminate Container (Triple Rinse) is_contaminated->decontaminate Yes check_hazards->treat_hazardous Yes treat_non_haz Consult EHS/Safety Officer. Default to Hazardous Waste Disposal as best practice. check_hazards->treat_non_haz No dispose_container Dispose of empty, rinsed container in regular trash after defacing label. decontaminate->dispose_container

Caption: Disposal decision workflow for 1-(4-Carboxybutyl)indole-3-carboxylic acid waste.

Step-by-Step Disposal Protocol: The Hazardous Waste Pathway

Following the precautionary principle, we will detail the procedure for disposing of this compound as regulated hazardous waste. This is the most common and recommended pathway for research chemicals.

Step 1: Container Selection and Preparation

  • Causality: The integrity of your waste container is the primary barrier against leaks and exposure. The container must be chemically compatible with the waste.

  • Protocol:

    • Select a container in good condition, free of cracks or defects, with a secure, leak-proof screw-on cap.

    • For solid waste (pure compound, contaminated wipes), a wide-mouth high-density polyethylene (HDPE) container is suitable.

    • For liquid waste (solutions), use a glass or HDPE bottle. Do not use metal containers due to the acidic nature of the compound.

    • Ensure the container is clean and dry before adding any waste.

Step 2: Waste Accumulation and Labeling

  • Causality: Accurate labeling is a legal requirement under RCRA and is critical for the safety of all personnel who will handle the container.[14] It ensures proper segregation and informs the ultimate disposal facility of the contents.

  • Protocol:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste. These labels are typically provided by your institution's Environmental Health & Safety (EHS) department.[10][14]

    • List all chemical constituents by their full, common names (no formulas or abbreviations).[10][14] For example: "1-(4-Carboxybutyl)indole-3-carboxylic acid, Methanol".

    • Provide an accurate percentage or concentration for each component. The sum of all components must equal 100%.

    • Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.

    • Include the generator's name, lab number, and contact information.

    • Keep the container closed at all times except when adding waste.[14] Do not leave a funnel in the opening.

Step 3: Segregation and Storage

  • Causality: Improper storage is a leading cause of laboratory accidents. Segregating waste by hazard class prevents dangerous reactions, such as the mixing of acids with bases or oxidizers.

  • Protocol:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14]

    • The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Store the container in a secondary containment bin to contain any potential leaks.

    • Segregate the waste from incompatible materials. Since this compound is an acid, it should be stored away from bases, strong oxidizing agents, and reactive chemicals.[4][15]

Step 4: Arranging for Disposal

  • Causality: RCRA regulations impose time limits on how long waste can be stored on-site.[16] Promptly arranging for pickup ensures compliance and minimizes the accumulation of hazardous materials in the lab.

  • Protocol:

    • Once the waste container is 90% full, or if you are approaching your generator-status time limit, submit a chemical waste pickup request to your institution's EHS department.[10][14]

    • Do not overfill containers. Leave at least 10% of headspace to allow for expansion of vapors.

    • Ensure the cap is tightly sealed and the exterior of the container is clean and free of contamination before the scheduled pickup.

Spill and Decontamination Procedures

4.1. Minor Spill Cleanup

  • Protocol:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

    • For a solid spill, gently sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[1][7]

    • For a liquid spill, cover with an absorbent material (e.g., vermiculite or a chemical spill pad). Once absorbed, scoop the material into the hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials (gloves, wipes, absorbent) must be disposed of as hazardous waste.

4.2. Empty Container Decontamination

  • Causality: To be considered "RCRA Empty" and disposable in regular trash, a container that held hazardous waste must be properly decontaminated.[17]

  • Protocol:

    • Triple rinse the empty container with a suitable solvent (e.g., water or a solvent in which the compound is soluble).

    • Crucially, the first two rinsates must be collected and disposed of as hazardous waste. Add them to your appropriate liquid hazardous waste stream. The final rinse may be drain-disposable, but only with explicit approval from your EHS department.[18]

    • Once the container is clean and dry, deface or remove the original chemical label.[18]

    • The clean, decontaminated container can now be disposed of in the regular laboratory trash or recycling bin, as per institutional policy.

Summary of Disposal Parameters

ParameterGuidelineRationale & Reference
Waste Classification Treat as Hazardous Chemical WastePrecautionary principle due to potential for irritation and lack of specific data.[3][4][5]
Container Type Solid: Wide-mouth HDPE. Liquid: Glass or HDPE.Chemical compatibility and prevention of leaks. Must have a secure, screw-top lid.
Labeling "HAZARDOUS WASTE" label with full chemical names, percentages, and start date.Regulatory compliance (RCRA) and safety for all handlers.[10][14]
Storage Segregated from bases and oxidizers in a secondary containment bin within an SAA.Prevents accidental chemical reactions and contains spills.[14]
Disposal Route Via your institution's licensed hazardous waste disposal program (EHS).Ensures compliance with "cradle-to-grave" responsibility under EPA regulations.[11]
Spill Residue All cleanup materials must be collected and disposed of as hazardous waste.Contaminated materials are considered hazardous waste.
Empty Containers Triple rinse; collect first two rinses as hazardous waste. Deface label before disposal.To meet the "RCRA Empty" standard for non-hazardous disposal.[17]

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). HWH Environmental. Retrieved from [Link]

  • Navigating RCRA Hazardous Waste Regulations. (2025, January 23). OSHA.com. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Chemical Waste Storage and Disposal. (n.d.). University of Notre Dame Lab Safety Officers. Retrieved from [Link]

  • Non-Hazardous Laboratory Waste. (n.d.). University of York Department of Biology. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (2025, September 12). MDPI. Retrieved from [Link]

  • Safety Data Sheet - Indole-3-carboxylic acid. (2023, September 29). Fisher Scientific. Retrieved from [Link]

  • Indole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Carboxybutyl)indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Carboxybutyl)indole-3-carboxylic acid is a functionalized indole dicarboxylic acid, frequently utilized as a scaffold in the synthesis of glucagon receptor antagonists and other therapeutic agents.

While specific toxicological data for this precise intermediate may be limited in public repositories, its structural moieties (indole core + dual carboxylic acid groups) dictate a strict safety profile. It must be handled as a Severe Eye Irritant , Respiratory Irritant , and Organic Acid .

Immediate Action Required:

  • Primary Hazard: Inhalation of fine dust and acidic damage to ocular tissue.

  • Mandatory Engineering Control: Chemical Fume Hood (Certified).

  • Minimum PPE: Nitrile gloves (double-gloved for solution handling), Chemical Goggles, Lab Coat, Closed-toe shoes.

Part 1: Chemical Risk Profile & Causality

To manage risk effectively, we must understand the why behind the safety protocols. This compound is not just "white powder"; it is a reactive organic acid.

Structural Hazard Analysis
  • Acidic Functionality (Dual -COOH groups): The compound possesses two ionizable protons. Upon contact with moisture (mucous membranes, eyes, sweat), it can lower local pH significantly, leading to immediate irritation or chemical burns.

  • Indole Core: Indole derivatives often exhibit biological activity. While this specific intermediate is likely low-toxicity compared to the final drug, it should be treated as a "Pharmaceutically Active Intermediate" (PAI) until potency data proves otherwise.

  • Physical State (Solid/Powder): The primary vector for exposure is airborne dust . Static electricity during weighing can cause particle dispersion, leading to inhalation or deposition on the face/neck.

Hazard Classification (Read-Across Methodology)

Based on Structure-Activity Relationships (SAR) of analogous Indole-3-carboxylic acids [1, 2].

Hazard ClassGHS CategoryH-StatementOperational Implication
Eye Irritation Category 2A/1H319/H318: Causes serious eye irritation/damage.[1]Safety glasses are insufficient. Goggles required.
Skin Irritation Category 2H315: Causes skin irritation.[2][3]Exposed skin (wrists/neck) must be covered.
STOT-SE Category 3H335: May cause respiratory irritation.[2][3]Zero-tolerance for open-bench weighing.

Part 2: Engineering Controls & PPE Matrix

Personal Protective Equipment (PPE) is the last line of defense. The safety of this operation relies primarily on containment.

Engineering Controls
  • Primary: Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary: Static eliminator (ionizing fan) inside the hood to prevent powder flight during transfer.

  • Emergency: Eyewash station must be within 10 seconds (approx. 55 feet) of the workstation.

PPE Selection Matrix[5]
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses allow powder to bypass the side shields via air currents. Goggles provide a seal against acidic dust.
Dermal (Hand) Nitrile Gloves (Min 5 mil thickness)Dry Solid: Single pair is sufficient.In Solution (DMSO/Methanol): Double gloving is mandatory. Organic solvents can act as carriers, transporting the compound through the glove barrier.
Respiratory N95 or P100 Respirator Only required if weighing outside a fume hood (Not Recommended). Inside a hood, the sash is the respiratory barrier.
Body Lab Coat (High-neck preferred) Standard cotton/poly blend. Ensure cuffs are tucked under glove gauntlets to protect wrists.

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to minimize static discharge and aerosolization.

Pre-Operational Setup
  • Clear the Hood: Remove unnecessary clutter to ensure proper airflow laminarization.

  • Prepare Solvents: If dissolving, pre-measure the solvent (e.g., DMSO, DMF, or aqueous base) before opening the compound container.

  • Static Check: If the powder clings to the spatula or glass, use an anti-static gun or ionizing bar.

Weighing & Transfer Workflow

HandlingWorkflow Start Start: Weighing Procedure CheckHood Verify Hood Flow (80-100 fpm) Start->CheckHood DonPPE Don PPE: Goggles + Nitrile Gloves CheckHood->DonPPE StaticCheck Is Powder Static? DonPPE->StaticCheck Ionize Apply Ionizer/Anti-Static StaticCheck->Ionize Yes Weigh Transfer to Tared Vial (Use Draft Shield) StaticCheck->Weigh No Ionize->Weigh Clean Wet Wipe Balance Area (Decontaminate) Weigh->Clean Dissolve Add Solvent (if applicable) Clean->Dissolve Disposal Dispose Waste as Acidic Organic Dissolve->Disposal

Caption: Operational logic flow for handling static-prone acidic organic powders.

Solubilization & Handling
  • Solubility: As a dicarboxylic acid, this compound is likely sparingly soluble in water at neutral pH.

    • Recommended Solvents: DMSO, DMF, or aqueous buffers with pH > 8 (e.g., NaHCO3 solution).

  • Exotherm Risk: When dissolving in basic aqueous solutions, add the solid slowly to the liquid. A mild exotherm (heat release) may occur as the acid is neutralized.

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.

    • Solution Spill: Absorb with vermiculite or standard spill pads. Wipe area with dilute sodium bicarbonate to neutralize any residue.

Part 4: Emergency & Disposal[6]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][5][6][7] Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal damage [3].

  • Skin Contact: Wash with soap and water.[2][3][4][8][5][6][7][9][10][11] Do not use ethanol (it may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Waste Disposal[5][6][7][9][12]
  • Classification: Hazardous Chemical Waste (Organic Acid).

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container without prior neutralization, as this can generate heat or gas.

  • Labeling: Label clearly as "1-(4-Carboxybutyl)indole-3-carboxylic acid - Irritant/Acid."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10836, Indole-3-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Carboxybutyl)indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Carboxybutyl)indole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.